molecular formula C11H8F3NO B11879293 3-(Trifluoromethoxy)naphthalen-2-amine

3-(Trifluoromethoxy)naphthalen-2-amine

Cat. No.: B11879293
M. Wt: 227.18 g/mol
InChI Key: HOUNULQAMQVHCX-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)naphthalen-2-amine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)naphthalen-2-amine typically involves the introduction of the trifluoromethoxy group into a naphthalene derivative. One common method is the reaction of naphthalen-2-amine with trifluoromethylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethoxy)naphthalen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives .

Scientific Research Applications

3-(Trifluoromethoxy)naphthalen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)naphthalen-2-amine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can interact with various enzymes and receptors to exert its effects .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)naphthalen-2-amine
  • 2-(Trifluoromethoxy)aniline
  • 4-(Trifluoromethoxy)aniline

Comparison: Compared to these similar compounds, 3-(Trifluoromethoxy)naphthalen-2-amine is unique due to the specific positioning of the trifluoromethoxy group on the naphthalene ring. This positioning can influence its chemical reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

3-(trifluoromethoxy)naphthalen-2-amine

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)16-10-6-8-4-2-1-3-7(8)5-9(10)15/h1-6H,15H2

InChI Key

HOUNULQAMQVHCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)N)OC(F)(F)F

Origin of Product

United States

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